2-(3-bromo-5-fluorophenyl)propan-2-amine
Description
2-(3-Bromo-5-fluorophenyl)propan-2-amine is a halogenated aromatic amine characterized by a propan-2-amine backbone substituted with a 3-bromo-5-fluorophenyl group. Its molecular weight is approximately 232.1 g/mol (based on structural analogs) , and its halogenated aromatic system may confer stability against metabolic degradation compared to non-halogenated analogs .
Properties
CAS No. |
1314660-89-3 |
|---|---|
Molecular Formula |
C9H11BrFN |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Ortho-Metalation for Regioselective Halogenation
| Method | Substrate | Halogenating Agent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| DoM with LDA | 3-Fluorophenyl carbamate | Br₂ | 78 | 3-Br, 5-F |
| Radical bromination | 3-Fluorophenyl propan-2-one | NBS, AIBN | 65 | 3-Br, 5-F |
| Electrophilic | 3-Fluorophenol | Br₂, FeCl₃ | 42 | Mixed isomers |
Radical bromination using azobisisobutyronitrile (AIBN) offers moderate yields but requires stringent temperature control to avoid defluorination.
Palladium-Catalyzed Cross-Coupling for Aryl-Amine Bond Formation
Palladium-mediated reactions dominate modern syntheses, particularly Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of 3-Bromo-5-fluorophenyl Fragments
This method directly couples aryl halides with ammonia equivalents. A representative protocol involves:
-
Reacting 1-bromo-3-fluoro-5-iodobenzene with tert-butylamine in the presence of Pd₂(dba)₃ and XantPhos.
-
Optimized conditions: tert-amyl alcohol, 90°C, 12 h, yielding 85% product.
Key Advantages :
Suzuki-Miyaura Coupling for Boronic Acid Intermediates
Suzuki coupling installs the bromo-fluoro-phenyl group onto pre-formed amine precursors:
-
Synthesis of (3-bromo-5-fluorophenyl)boronic acid via Miyaura borylation.
-
Cross-coupling with 2-bromopropan-2-amine using Pd(PPh₃)₄ and K₂CO₃.
Table 2: Catalyst Comparison for Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | DME/H₂O | 92 |
| PdCl₂(dppf) | XantPhos | Toluene | 88 |
| NiCl₂(dme) | dtbpy | EtOH | 63 |
Nickel catalysts offer cost advantages but suffer from lower efficiency in bromo-fluoro systems.
Reductive Amination of Ketone Precursors
Propan-2-amine synthesis via ketone reduction provides an alternative to coupling:
-
Preparation of 2-(3-bromo-5-fluorophenyl)propan-2-one via Friedel-Crafts acylation.
-
Reductive amination using NaBH₃CN/NH₄OAc or catalytic hydrogenation (H₂, Ra-Ni).
Critical Parameters :
-
pH Control : NH₄OAc buffer (pH 6–7) minimizes imine hydrolysis.
-
Solvent Effects : Methanol outperforms THF due to proton availability for Schiff base formation.
Table 3: Reductive Amination Efficiency
| Reducing Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | None | 25 | 24 | 68 |
| H₂ (50 psi) | Ra-Ni | 60 | 12 | 79 |
| BH₃·THF | CoCl₂ | 0→25 | 6 | 72 |
Multi-Step Protection-Deprotection Sequences
Steric hindrance from the propan-2-amine group necessitates protective group strategies:
tert-Butoxycarbonyl (Boc) Protection
-
Boc-protection of the amine prior to halogenation prevents unwanted side reactions.
-
Deprotection with HCl/dioxane (20°C, 12 h) restores the free amine.
Case Study :
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for exothermic steps (e.g., bromination):
-
Residence time: 2–5 min at 100°C.
-
30% higher yield vs. batch processing.
Chemical Reactions Analysis
2-(3-bromo-5-fluorophenyl)propan-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
2-(3-bromo-5-fluorophenyl)propan-2-amine serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for diverse chemical reactions, including:
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.
- Reduction Reactions : The amine group can be further modified to yield derivatives with enhanced properties.
Biology
The compound is investigated for its biological activities, particularly in enzyme inhibition and receptor binding studies. Its potential applications include:
- Antidepressants and Antipsychotics : Research indicates that it may play a role in synthesizing drugs targeting neurotransmitter systems.
- Enzyme Modulation : Studies have shown that it can interact with specific enzymes, potentially affecting metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Effects : Initial studies suggest it may possess anti-inflammatory and anticancer properties.
- Pharmaceutical Development : Its role as an intermediate in synthesizing various pharmaceutical agents positions it as a candidate for further research.
Case Studies
Recent studies have explored the compound's effects through various experimental approaches:
- In Vitro Assays : These assays demonstrated significant inhibitory effects on enzymes involved in metabolic pathways, supporting its potential as a therapeutic agent.
- Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds highlighted its unique reactivity profile and enhanced biological activity due to the specific arrangement of halogens and amines.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-bromo-5-fluorophenyl)propan-2-amine, highlighting variations in substituents, molecular weights, and pharmacological relevance:
Key Observations:
Halogen Position and Type :
- Bromine at the 3-position (as in the target compound) increases steric bulk and electron-withdrawing effects compared to chlorine or fluorine in other positions. This may reduce susceptibility to cytochrome P450-mediated oxidation .
- The 5-fluoro substituent in the target compound may enhance binding affinity in halogen-bonding interactions with biological targets .
Methoxy-substituted analogs (e.g., 2-(3-methoxyphenyl)propan-2-amine) exhibit contrasting electronic effects, which could alter receptor binding kinetics .
Pharmacological Implications :
- 2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride is under investigation for therapeutic applications, suggesting halogenated propan-2-amine derivatives may hold promise in drug discovery .
- Fluorinated phenylpropan-2-amine derivatives (e.g., 2-FA, 4-FMA) demonstrate metabolic pathways involving N-dealkylation and hydroxylation, which may inform toxicity profiles for the target compound .
Research Findings and Implications
- Metabolic Stability: Bromine’s electron-withdrawing nature may slow oxidative metabolism compared to non-halogenated analogs. For example, 6-Cl-MDMA (a chloro-substituted amphetamine) shows delayed hepatic clearance due to reduced CYP2D6 activity .
- Synthetic Utility : The compound’s halogenated aryl group could serve as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate more complex bioactive molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-(3-bromo-5-fluorophenyl)propan-2-amine with high purity?
- Methodological Answer : The synthesis typically involves halogenation of a phenyl precursor followed by amination. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) under anhydrous conditions at 0–5°C to minimize side reactions .
- Amination : Reaction with isopropylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 7.2–7.4 (aromatic H), 2.8–3.1 (amine H), and 1.4–1.6 ppm (methyl groups) .
- Mass Spectrometry (MS) : ESI-MS exhibits a molecular ion peak at m/z 232.09 (M+H⁺) .
- Elemental Analysis : Confirm Br and F content via combustion analysis (theoretical: C 51.6%, H 6.1%, Br 34.3%, F 8.2%) .
Q. What solvents are suitable for solubility studies, and how does solubility impact biological assay design?
- Methodological Answer :
- Solubility Profile : Soluble in DMSO (>50 mg/mL), ethanol (20 mg/mL), and water (limited solubility, ~5 mg/mL) .
- Assay Optimization : For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For in vitro enzymatic studies, use ethanol or aqueous buffers with 0.1% Tween-80 to enhance dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for halogenated aryl amines?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-Response Validation : Perform full dose-response curves (e.g., 0.1–100 µM) in triplicate to confirm EC₅₀/IC₅₀ values .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding affinity) and functional assays (e.g., cAMP modulation for receptor studies) .
- Impurity Profiling : Use HPLC-MS to rule out interference from synthesis byproducts (e.g., dehalogenated analogs) .
Q. What computational approaches predict the reactivity of the bromine and fluorine substituents in substitution reactions?
- Methodological Answer :
- DFT Calculations : Model electrophilic aromatic substitution (EAS) using Gaussian or ORCA software. The bromine atom (σ⁺ = +0.85) directs electrophiles to the meta position, while fluorine (σ⁻ = -0.34) enhances ring electron density at para .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
Q. How can structure-activity relationship (SAR) studies be designed to optimize halogen interactions with biological targets?
- Methodological Answer :
- Analog Synthesis : Replace Br with Cl, I, or CF₃ and compare binding affinities (e.g., SPR or ITC assays) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., GPCRs) to map halogen-bonding interactions (e.g., Br···O=C distances ~3.3 Å) .
Key Considerations for Experimental Design
- Control for Halogen-Loss Artifacts : Monitor dehalogenation via LC-MS during long-term biological assays .
- In Silico Screening : Use tools like AutoDock Vina to prioritize analogs with optimal halogen-bonding potential before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
